molecular formula C18H13N3O4 B3017537 (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid CAS No. 381214-35-3

(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Cat. No. B3017537
CAS RN: 381214-35-3
M. Wt: 335.3 g/mol
InChI Key: SXEMOKJMUGXOSV-UHFFFAOYSA-N
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Description

(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • (Opletalová et al., 2006) synthesized similar compounds with a nitro group substitution, demonstrating significant antimycobacterial and antifungal activities. This suggests potential applications of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid in the development of new antimicrobial agents.

Antiviral and Immunomodulating Activity

  • Research by (Modzelewska-Banachiewicz et al., 2009) on similar compounds showed potential antiviral and immunomodulating activities. This opens up possibilities for using such compounds in antiviral research and immune system modulation.

Photophysical Properties

  • A study on similar chalcone derivatives by (Kumari et al., 2017) revealed notable solvatochromic effects, indicating potential applications in photophysical research and material science.

Corrosion Inhibition

  • (Arrousse et al., 2020) synthesized derivatives showing excellent corrosion inhibition properties, suggesting applications in materials science, especially for protecting metals against corrosion.

Luminescence Sensitization

  • Research on similar compounds by (Viswanathan & Bettencourt-Dias, 2006) evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, indicating use in developing luminescent materials.

Photoalignment in Liquid Crystals

  • A study by (Hegde et al., 2013) on related compounds demonstrated their ability to promote photoalignment in liquid crystals, pointing towards applications in liquid crystal display technologies.

Structural Analysis and Design

  • Research on structurally similar compounds, such as (Kariuki et al., 2022) and (Venkatesan et al., 2016), have provided insights into their molecular structures, aiding in the design and synthesis of new molecules with desired properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form 3-(3-nitrophenyl)-1-phenylpyrazole. This intermediate is then reacted with ethyl acetoacetate to form (E)-ethyl 3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate. The final step involves the hydrolysis of the ester to form the desired product, (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid.", "Starting Materials": [ "3-nitrobenzaldehyde", "phenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with phenylhydrazine in the presence of sodium ethoxide to form 3-(3-nitrophenyl)-1-phenylpyrazole.", "Step 2: Reaction of 3-(3-nitrophenyl)-1-phenylpyrazole with ethyl acetoacetate in the presence of hydrochloric acid to form (E)-ethyl 3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate.", "Step 3: Hydrolysis of (E)-ethyl 3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate with sodium hydroxide in water to form (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid.", "Step 4: Isolation of the product by extraction with diethyl ether and drying over anhydrous sodium sulfate." ] }

CAS RN

381214-35-3

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H13N3O4/c22-17(23)10-9-14-12-20(15-6-2-1-3-7-15)19-18(14)13-5-4-8-16(11-13)21(24)25/h1-12H,(H,22,23)

InChI Key

SXEMOKJMUGXOSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O

solubility

not available

Origin of Product

United States

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